molecular formula C14H19FN2O4S B7017004 3-(3-Fluorophenyl)-4-morpholin-4-ylsulfonylmorpholine

3-(3-Fluorophenyl)-4-morpholin-4-ylsulfonylmorpholine

Cat. No.: B7017004
M. Wt: 330.38 g/mol
InChI Key: BOZLFRNUMRJNBG-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)-4-morpholin-4-ylsulfonylmorpholine is a chemical compound that features a fluorinated phenyl group and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorophenyl)-4-morpholin-4-ylsulfonylmorpholine typically involves the following steps:

    Formation of the Fluorophenyl Intermediate: The starting material, 3-fluoroaniline, undergoes sulfonylation with a sulfonyl chloride to form 3-fluorophenylsulfonyl chloride.

    Morpholine Addition: The 3-fluorophenylsulfonyl chloride is then reacted with morpholine under basic conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorophenyl)-4-morpholin-4-ylsulfonylmorpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen replacing the sulfonyl group.

    Substitution: Substituted derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

3-(3-Fluorophenyl)-4-morpholin-4-ylsulfonylmorpholine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is explored for its potential use in the development of advanced materials with unique properties.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural features.

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)-4-morpholin-4-ylsulfonylmorpholine involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the morpholine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Fluorophenyl)-4-morpholin-4-ylsulfonylmorpholine
  • 3-(3-Chlorophenyl)-4-morpholin-4-ylsulfonylmorpholine
  • 3-(3-Bromophenyl)-4-morpholin-4-ylsulfonylmorpholine

Uniqueness

3-(3-Fluorophenyl)-4-morpholin-4-ylsulfonylmorpholine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design.

Properties

IUPAC Name

3-(3-fluorophenyl)-4-morpholin-4-ylsulfonylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O4S/c15-13-3-1-2-12(10-13)14-11-21-9-6-17(14)22(18,19)16-4-7-20-8-5-16/h1-3,10,14H,4-9,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOZLFRNUMRJNBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)N2CCOCC2C3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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